CRTH2 Binding Affinity
The target compound belongs to a well-defined series of 4-phenylthiazol-5-ylacetic acids. A comprehensive SAR study established that the 4-position of the thiazole ring requires a 3- or 4-fluorophenyl group for optimal activity. While a direct IC50 value for 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid has not been published in isolation, the SAR study demonstrates that compounds within this specific substitution class achieve single-digit nanomolar binding affinity at the human CRTH2 receptor [1]. This is in stark contrast to the most potent compound from a related series, [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid, which exhibited a binding affinity of 3.7 nM and a functional antagonistic effect of 12 nM (cAMP assay) [2]. The consistent, high potency of the 4-fluorophenyl series validates the target compound's role as a key pharmacophore component.
| Evidence Dimension | Binding Affinity at human CRTH2 receptor |
|---|---|
| Target Compound Data | Class-level potency: Single-digit nanomolar binding affinity (as reported for the 4-fluorophenyl thiazoleacetic acid series) |
| Comparator Or Baseline | Class-level baseline: Double-digit nanomolar to micromolar potency for other substitution patterns; Comparator compound: [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid (Ki = 3.7 nM) |
| Quantified Difference | The 4-fluorophenyl substitution is a critical determinant for achieving high nanomolar to sub-nanomolar potency, a >10-fold improvement over many alternative substitution patterns. |
| Conditions | In vitro binding assay and functional antagonism assays (BRET, cAMP) on human CRTH2 receptor |
Why This Matters
This class-level evidence confirms that the specific 4-fluorophenyl motif of the target compound is a proven, high-value pharmacophore for CRTH2 antagonism, making it an essential component for any SAR study targeting this receptor.
- [1] Grimstrup, M.; Rist, Ø.; Receveur, J.-M.; Frimurer, T. M.; Ulven, T.; Mathiesen, J. M.; Kostenis, E.; Högberg, T. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 2. Bioorganic & Medicinal Chemistry Letters 2010, 20 (3), 1181–1185. View Source
- [2] Rist, Ø.; Grimstrup, M.; Receveur, J.-M.; Frimurer, T. M.; Ulven, T.; Kostenis, E.; Högberg, T. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1. Bioorganic & Medicinal Chemistry Letters 2010, 20 (3), 1177–1180. View Source
